

# Introduction: The Critical Role of Intermediates in Advanced Pharmaceutical Manufacturing

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## Compound of Interest

Compound Name: 3-Fluoro-2-methoxy-5-nitroaniline

CAS No.: 443-43-6

Cat. No.: B1450216

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Mereletinib (also known as Osimertinib or AZD9291) represents a significant advancement in targeted cancer therapy. As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC), while sparing the wild-type form of the receptor.[1][2][3] The intricate molecular architecture of Mereletinib necessitates a multi-step synthesis, where the selection and quality of key intermediates are paramount to achieving high yield and purity in the final active pharmaceutical ingredient (API).[4][5]

This application note provides a detailed examination of **3-Fluoro-2-methoxy-5-nitroaniline**, a pivotal intermediate in several patented and optimized synthetic routes for Mereletinib.[4][6] We will explore its physicochemical properties, its strategic importance, and provide a detailed, field-proven protocol for its incorporation into the Mereletinib scaffold. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of advanced oncology therapeutics.

## Physicochemical Profile of the Key Intermediate

**3-Fluoro-2-methoxy-5-nitroaniline** is a highly functionalized aromatic compound. Its structure is strategically designed with reactive sites that are exploited in sequential reactions.[7] The presence of the nitro group, fluoro group, and the aniline moiety allows for a series of selective transformations, making it a versatile building block.[7][8]

Property	Value	Source
IUPAC Name	3-fluoro-5-methoxy-2-nitroaniline	[9]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FN <sub>2</sub> O <sub>3</sub>	[9][10]
Molecular Weight	186.14 g/mol	[9][10]
Appearance	Pale yellow to orange-red crystalline powder	
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and THF.	[10][11]
Storage Temperature	Refrigerator	
Key Functional Groups	Aniline (-NH <sub>2</sub> ), Nitro (-NO <sub>2</sub> ), Fluoro (-F), Methoxy (-OCH <sub>3</sub> )	[7]

## Strategic Importance in Mereletinib Synthesis

The specific arrangement of functional groups on the **3-Fluoro-2-methoxy-5-nitroaniline** ring is not coincidental; it is a masterful piece of chemical design that dictates its role in the synthesis.

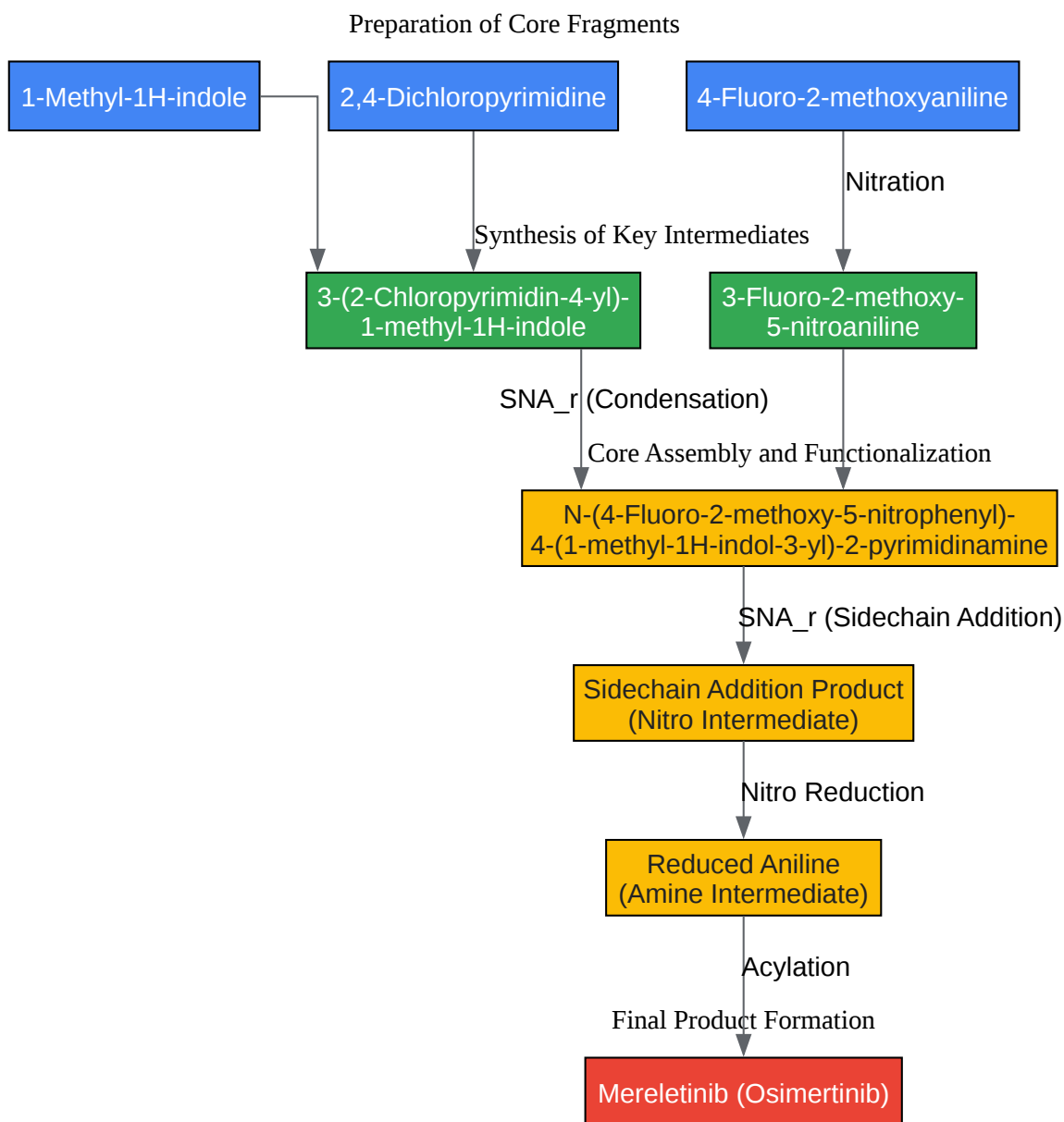
- **Aniline Group (-NH<sub>2</sub>):** This primary amine serves as the key nucleophile for the initial coupling reaction with the substituted pyrimidine core of the drug, forming the first crucial C-N bond.[4][12]
- **Fluoro Group (-F):** The fluorine atom acts as a leaving group in a subsequent nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. Its high electronegativity activates the ring for this

substitution, allowing for the introduction of the critical N,N,N'-trimethylethane-1,2-diamine side chain, which is essential for the drug's biological activity and pharmacokinetic profile.[4]

- Nitro Group (-NO<sub>2</sub>): This group is a synthetic placeholder. It is chemically inert during the initial coupling reactions but is readily reduced to a primary amine in a later step. This newly formed amine is then acylated with acryloyl chloride to create the covalent "warhead" of Mereletinib, which irreversibly binds to the Cys797 residue in the ATP-binding site of the mutant EGFR.[13][14]
- Methoxy Group (-OCH<sub>3</sub>): The methoxy group is an integral part of the final molecular structure, contributing to the binding affinity and overall electronic properties of the molecule. [15]

## Overall Synthetic Workflow

The synthesis of Mereletinib from **3-Fluoro-2-methoxy-5-nitroaniline** involves a convergent approach, where the aniline intermediate is coupled with a pre-synthesized pyrimidine-indole core. The subsequent steps build the remainder of the molecule in a logical sequence.



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Caption: High-level workflow for the synthesis of Mereletinib.

## Detailed Synthesis Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

### Protocol 1: Synthesis of Intermediate N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

This protocol describes the crucial S<sub>N</sub>Ar condensation reaction between the pyrimidine-indole core and our key aniline intermediate.

Rationale: This step assembles the two primary fragments of the final molecule. The reaction is typically acid-catalyzed to activate the chloropyrimidine for nucleophilic attack by the aniline. [12] A high-boiling point aprotic solvent like 1,4-dioxane is used to facilitate the required reaction temperature.

Materials:

- 3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq)
- **3-Fluoro-2-methoxy-5-nitroaniline** (1.0 eq)
- Methanesulfonic acid (1.2 eq)
- 1,4-Dioxane (solvent)
- N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

Procedure:

- To a suitable reaction vessel, charge 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (10.26 mol), **3-fluoro-2-methoxy-5-nitroaniline** (10.26 mol), and 1,4-dioxane (42.5 L). [12]
- Add methanesulfonic acid (12.28 mol) to the mixture. [12]

- Heat the reaction mixture to 80°C and stir for approximately 5 hours. Monitor the reaction progress by TLC or LC-MS.[12]
- Upon completion, cool the mixture and add DIPEA (22.60 mol) to neutralize the acid and precipitate the product.[12]
- Filter the resulting solid and dry it under vacuum to yield the target compound, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine. An expected yield is approximately 90%.[12]

## Protocol 2: Introduction of the Side Chain and Final Assembly

This multi-step, one-pot sequence transforms the coupled intermediate into the final API.

Rationale: The sequence begins with a second S<sub>N</sub>Ar reaction, where the electron-deficient fluoro-substituted ring is attacked by N,N,N'-trimethylethane-1,2-diamine.[12] The subsequent nitro reduction is a classic transformation, often achieved with reducing agents like iron powder in the presence of an acid source like ammonium chloride, or through catalytic hydrogenation. [2][12] The final acylation is an amide bond formation that must be performed under controlled, often cold, conditions to prevent polymerization of the acryloyl chloride.[2][13]

Materials:

- Product from Protocol 1 (1.0 eq)
- N,N,N'-trimethylethane-1,2-diamine (1.3 eq)
- DIPEA (1.3 eq)
- N,N-Dimethylacetamide (DMAc) (solvent)
- Iron powder (5.0 eq)
- Ammonium chloride (5.0 eq)
- Ethanol/Water (solvent for reduction)

- Acryloyl chloride (1.1 eq)
- Triethylamine (TEA) or DIPEA (base for acylation)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent for acylation)

#### Procedure:

- Side Chain Addition: Dissolve the product from Protocol 1 (4.58 mol) in DMAc (12.6 L). Add N,N,N'-trimethylethane-1,2-diamine (6.00 mol) and DIPEA (5.96 mol).[12] Heat the mixture to 80-100°C and stir for 5-6 hours.[2][12] After cooling, work up the reaction with an aqueous NaOH solution and filter the solid product. The expected yield is typically >97%.[12]
- Nitro Group Reduction: Suspend the nitro compound from the previous step (1.0 eq) in a mixture of ethanol and water.[2] Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).[2] Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours, monitoring by TLC/LC-MS.[13] Upon completion, cool the reaction, filter off the iron salts, and concentrate the filtrate to obtain the crude aniline intermediate. This intermediate is often unstable and used directly in the next step.[12][13]
- Final Acylation: Dissolve the crude aniline intermediate (1.0 eq) in a dry aprotic solvent like DCM or THF and cool the solution to 0°C in an ice bath.[13] Add a base such as TEA or DIPEA (1.5 eq).[13] Slowly add acryloyl chloride (1.1 eq) dropwise, ensuring the temperature remains at or below 0°C.[2]
- After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.[13]
- Quench the reaction by adding water. Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then brine.[13]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Mereletinib can be purified by column chromatography or recrystallization to obtain the final product as a solid.[13]

## Reaction Mechanism Visualization

The core of the assembly relies on sequential Nucleophilic Aromatic Substitution (SNAr) reactions. The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex, which then re-aromatizes by expelling a leaving group.

Caption: Generalized SNAr mechanism for the sidechain addition.

## Quality Control & Analytical Characterization

Rigorous analytical testing is essential to ensure the purity and identity of both the **3-Fluoro-2-methoxy-5-nitroaniline** intermediate and the final Mereletinib product.

Analysis Type	3-Fluoro-2-methoxy-5-nitroaniline	Mereletinib (Osimertinib)
<sup>1</sup> H NMR	Expected peaks for aromatic protons, methoxy group (singlet ~3.9 ppm), and aniline protons (broad singlet ~3.9 ppm).[11]	Complex spectrum showing aromatic, indole, pyrimidine, and aliphatic protons, including the characteristic vinyl protons of the acrylamide group (~5.7-6.8 ppm).
HPLC/UPLC	Purity assessment, typically >95%.	Purity assessment, typically >99.5% for API.[4]
LC-MS	Confirmation of molecular weight (m/z = 187.05 [M+H] <sup>+</sup> ).	Confirmation of molecular weight (m/z = 500.25 [M+H] <sup>+</sup> ).
Appearance	Pale yellow to orange-red powder.	Off-white to pale yellow solid. [16]

## Conclusion

**3-Fluoro-2-methoxy-5-nitroaniline** is a cornerstone intermediate in the efficient and scalable synthesis of Mereletinib. Its carefully designed structure allows for a robust and sequential assembly of the complex drug molecule. The protocols outlined in this note, derived from established literature and patents, provide a reliable framework for laboratory-scale synthesis.

Mastery of these steps is critical for any organization involved in the development and manufacturing of this vital third-generation EGFR inhibitor.

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